molecular formula C14H11FN2O B1532659 1-[(2-fluorophenyl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one CAS No. 1258651-06-7

1-[(2-fluorophenyl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one

Cat. No. B1532659
CAS RN: 1258651-06-7
M. Wt: 242.25 g/mol
InChI Key: ZIJSPBXTNIJWBN-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .


Synthesis Analysis

While specific synthesis methods for this compound were not found, it’s worth noting that pyrrolopyrazine derivatives, which share a similar structure, have been synthesized through various routes including cyclization, ring annulation, cycloaddition, and direct C-H arylation .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 242.25 . More detailed physical and chemical properties such as melting point, boiling point, density, and toxicity may require further analysis .

Scientific Research Applications

Medicinal Chemistry: Potential Therapeutic Agent Synthesis

This compound’s structure suggests potential utility in the synthesis of therapeutic agents. Its core structure, a pyrrolopyridinone, is a common motif in pharmaceuticals due to its bioactivity. The fluorophenyl group could be involved in selective receptor binding, making it a candidate for further investigation in drug development .

Pharmacology: Study of Drug-Receptor Interactions

In pharmacology, the compound could be used to study drug-receptor interactions, particularly due to the presence of the fluorine atom which is often used in radiolabeling for PET scans. This can help in tracking the distribution and binding of drugs within the body .

Biochemistry: Enzyme Inhibition Studies

The structural complexity of “1-[(2-fluorophenyl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one” makes it a potential candidate for enzyme inhibition studies. It could be used to understand the interaction with specific enzymes, which is crucial in the design of enzyme inhibitors used to treat diseases .

Organic Chemistry: Fluorination Reactions

Organic chemists could explore the use of this compound in fluorination reactions. The presence of a fluorine atom in its structure makes it a valuable precursor for introducing fluorine into other organic molecules, which is a significant transformation in the synthesis of agrochemicals and pharmaceuticals .

Materials Science: Organic Electronic Materials

The conjugated system and the potential for electron-rich and electron-deficient regions in this compound make it of interest in materials science. It could be investigated for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) .

Analytical Chemistry: Development of Analytical Standards

Lastly, in analytical chemistry, this compound could be used in the development of analytical standards. Its unique structure allows it to serve as a reference material for calibrating instruments or validating analytical methods, especially in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-6H-pyrrolo[2,3-c]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O/c15-12-4-2-1-3-11(12)9-17-8-6-10-5-7-16-14(18)13(10)17/h1-8H,9H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJSPBXTNIJWBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC3=C2C(=O)NC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401156999
Record name 1-[(2-Fluorophenyl)methyl]-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401156999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-fluorophenyl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one

CAS RN

1258651-06-7
Record name 1-[(2-Fluorophenyl)methyl]-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258651-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2-Fluorophenyl)methyl]-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401156999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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